9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound belongs to a class of tricyclic heterocyclic systems featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. The structure includes a nitro group at position 4, a methyl group at position 9, and a 3-(trifluoromethyl)phenyl substituent at position 10. The ketone at position 11 completes the fused bicyclic lactam motif.
Properties
IUPAC Name |
9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c1-17-9-14(13-8-12(24(26)27)5-6-15(13)28-17)22-16(25)23(17)11-4-2-3-10(7-11)18(19,20)21/h2-8,14H,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROTGWRHGIRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.
Introduction of functional groups: The nitro, methyl, and trifluoromethyl groups are introduced through nitration, alkylation, and trifluoromethylation reactions, respectively.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated systems to streamline the process.
Chemical Reactions Analysis
9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired reaction.
Scientific Research Applications
9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural differences and inferred properties of the target compound and its analogues:
Substituent Effects on Physicochemical Properties
- Nitro vs.
- 3-(Trifluoromethyl)phenyl vs. 4-Isopropylphenyl at R10 : The CF₃ group increases lipophilicity and metabolic stability relative to the isopropylphenyl group, which may favor blood-brain barrier penetration .
- Thione vs. Ketone at C11 : The thione analogue may exhibit stronger hydrogen-bonding interactions due to sulfur’s polarizability, whereas the ketone in the target compound is more rigid, favoring crystallinity .
Biological Activity
The compound 9-methyl-4-nitro-10-[3-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with various functional groups that enhance its biological activity. The presence of the trifluoromethyl group is notable for its ability to influence electronic properties and enhance binding interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For example, derivatives with similar structural features have shown significant antibacterial activity against various strains of bacteria such as E. coli and B. mycoides, with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Anticancer Activity
The anticancer potential of this compound has been evaluated against multiple cancer cell lines. In studies involving human cancer cell lines such as A549 (lung), HCT116 (colon), and HePG2 (liver), compounds structurally related to this compound exhibited IC50 values that were comparable or superior to established chemotherapeutics like Doxorubicin .
The mechanism by which this compound exerts its biological effects appears to involve modulation of specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Gene Expression Modulation : It has been shown to down-regulate key genes associated with cancer progression such as TP53 and BRCA1, indicating a potential pathway for therapeutic intervention .
Study on Antimicrobial Efficacy
In a recent study focusing on the antibacterial properties of related compounds, derivatives demonstrated significant efficacy against C. albicans and other pathogens. The most potent compound exhibited an MIC of 4.88 µg/mL against B. mycoides, suggesting that modifications to the trifluoromethyl group can enhance antimicrobial activity significantly .
Study on Anticancer Properties
In another investigation into anticancer activities, several derivatives were tested against eight human cancer cell lines. Notably, one derivative showed an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin at 52.1 μM . These findings underscore the potential of trifluoromethyl-containing compounds in cancer therapy.
Data Tables
Q & A
Q. How does the trifluoromethyl group influence the compound’s electronic properties compared to non-fluorinated analogs?
- Answer : The electron-withdrawing effect of the -CF3 group reduces electron density at the aromatic ring, as evidenced by Hammett substituent constants (σm) . Quantify via NMR chemical shift perturbations (e.g., upfield shifts in 19F NMR) and compare with DFT-calculated Natural Bond Orbital (NBO) charges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
